6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine 6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13699522
InChI: InChI=1S/C8H8ClN5/c1-14-4-5(3-11-14)6-2-7(9)12-13-8(6)10/h2-4H,1H3,(H2,10,13)
SMILES: CN1C=C(C=N1)C2=CC(=NN=C2N)Cl
Molecular Formula: C8H8ClN5
Molecular Weight: 209.63 g/mol

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

CAS No.:

Cat. No.: VC13699522

Molecular Formula: C8H8ClN5

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine -

Specification

Molecular Formula C8H8ClN5
Molecular Weight 209.63 g/mol
IUPAC Name 6-chloro-4-(1-methylpyrazol-4-yl)pyridazin-3-amine
Standard InChI InChI=1S/C8H8ClN5/c1-14-4-5(3-11-14)6-2-7(9)12-13-8(6)10/h2-4H,1H3,(H2,10,13)
Standard InChI Key GQIULORNRHKVTD-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC(=NN=C2N)Cl
Canonical SMILES CN1C=C(C=N1)C2=CC(=NN=C2N)Cl

Introduction

Chemical Structure and Molecular Properties

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound features three distinct functional groups:

  • A chlorine atom at position 6 of the pyridazine ring.

  • A 1-methyl-1H-pyrazol-4-yl substituent at position 4.

  • An amine group (-NH2_2) at position 3.

Structural Comparisons

The compound shares similarities with other pyridazine derivatives:

  • 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (CAS 943541-20-6): A structural isomer with chlorine at position 3 and pyrazole at position 6 .

  • Gandotinib (CID 46213929): A JAK2 inhibitor featuring a pyridazine core, demonstrating the pharmacological relevance of this scaffold .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis route for 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is documented, analogous compounds suggest the following strategies:

Nucleophilic Aromatic Substitution

Chlorine at position 6 could be introduced via chlorination of a hydroxyl or amine precursor. For example, 3-aminopyridazin-6-ol might undergo chlorination using POCl3_3 or PCl5_5 .

Cross-Coupling Reactions

The pyrazole moiety could be appended via Suzuki-Miyaura coupling, leveraging a boronic ester-functionalized pyridazine and a halogenated 1-methylpyrazole . This method is widely used for constructing biaryl systems in medicinal chemistry .

Cyclization Approaches

Pyridazine rings are often synthesized from 1,4-diketones via reaction with hydrazine. Subsequent functionalization could introduce the chlorine and pyrazole groups .

Key Challenges

  • Regioselectivity: Ensuring correct positioning of substituents on the pyridazine ring.

  • Stability: The amine group at position 3 may require protection during synthetic steps to prevent unwanted side reactions .

Biological Activity and Mechanism of Action

Pyridazine derivatives are renowned for their kinase-inhibitory properties. While direct data on 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is lacking, insights can be drawn from related compounds:

Kinase Inhibition

  • Gandotinib (a pyridazine-based drug) inhibits JAK2V617F, a mutant kinase implicated in myeloproliferative disorders .

  • The chlorine atom and pyrazole group in 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine may facilitate hydrogen bonding and hydrophobic interactions with kinase active sites, analogous to reported pyridazine inhibitors .

Applications in Medicinal Chemistry

Drug Development

Pyridazine scaffolds are prioritized in drug discovery due to their:

  • Metabolic stability: Resistance to oxidative degradation compared to pyridines .

  • Tunable solubility: The amine group enhances water solubility, aiding bioavailability .

Targeted Therapies

Kinase inhibitors like gandotinib underscore the potential of pyridazine derivatives in treating cancers and inflammatory diseases . The methylpyrazole group in 6-chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine could improve selectivity for kinases with cysteine-rich active sites .

Physical and Chemical Properties

Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC8_8H8_8ClN5_5Calculated
Molecular Weight221.64 g/molCalculated
Melting PointNot reported-
SolubilityLikely polar (amine-functional)Inferred

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